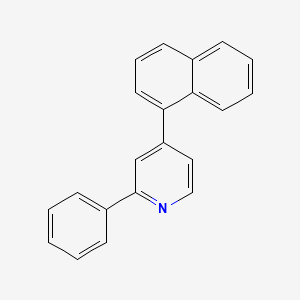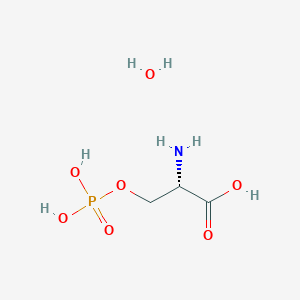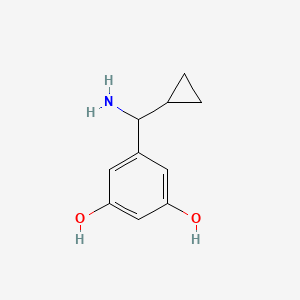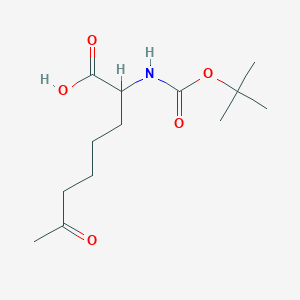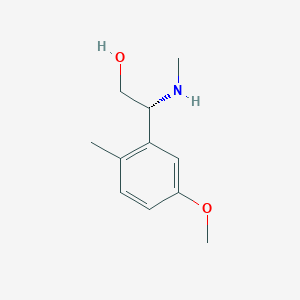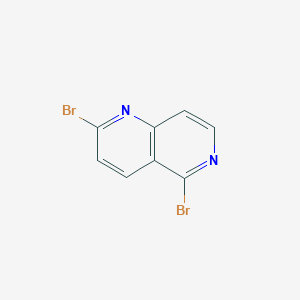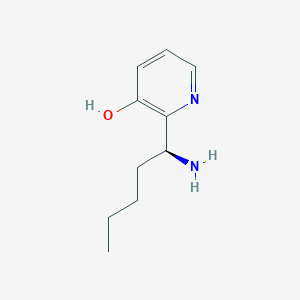
5-Nitro-2-thiocyanatobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-thiocyanatobenzoic acid: is a highly reactive compound with the molecular formula C8H4N2O4S and a molecular weight of 224.19 g/mol . It is commonly used in biochemical research due to its ability to transfer its cyano group rapidly to nucleophilic thiolates . This compound is also known for its role in protein engineering, particularly in the modification of cysteine residues .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiocyanatobenzoic acid typically involves the nitration of 2-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar nitration processes with optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: 5-Nitro-2-thiocyanatobenzoic acid undergoes several types of chemical reactions, including:
Cyanylation: The compound transfers its cyano group to nucleophilic thiolates, forming S-cyano derivatives.
Cleavage Reactions: It is used to cleave proteins at cysteine residues, which is crucial in protein engineering.
Common Reagents and Conditions:
Cyanylation Reactions: Typically involve the use of nucleophilic thiolates under mild conditions.
Cleavage Reactions: Often carried out in aqueous solutions at neutral pH.
Major Products:
S-cyano derivatives: Formed during cyanylation reactions.
Cleaved protein fragments: Resulting from the cleavage of proteins at cysteine residues.
科学研究应用
5-Nitro-2-thiocyanatobenzoic acid has a wide range of applications in scientific research, including:
Protein Engineering: Used to modify cysteine residues in proteins, aiding in the development of therapeutic proteins and understanding protein structure-function relationships.
Biochemical Assays: Utilized in assays to study transporter proteins, which are essential for drug delivery and targeting.
Peptide Synthesis: Employed in the preparation of biologically active recombinant peptides through cyanylation reactions.
Prion Protein Studies: Applied in the study of prion proteins, providing insights into protein misfolding diseases.
作用机制
The primary mechanism of action of 5-Nitro-2-thiocyanatobenzoic acid involves the transfer of its cyano group to nucleophilic thiolates. This reaction rapidly converts thiol groups in proteins into their S-cyano derivatives . The compound also cleaves proteins at cysteine residues, which is critical for protein engineering and biochemical assays .
相似化合物的比较
- 2-Nitro-5-thiocyanobenzoic acid
- 5-Nitro-2-thiocyanobenzoic acid
Comparison: 5-Nitro-2-thiocyanatobenzoic acid is unique due to its highly reactive nature and its ability to transfer its cyano group rapidly to nucleophilic thiolates . This property makes it particularly useful in protein engineering and biochemical assays, setting it apart from other similar compounds .
属性
分子式 |
C8H4N2O4S |
|---|---|
分子量 |
224.20 g/mol |
IUPAC 名称 |
5-nitro-2-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(10(13)14)3-6(7)8(11)12/h1-3H,(H,11,12) |
InChI 键 |
KMEPRRCQQBCLCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




